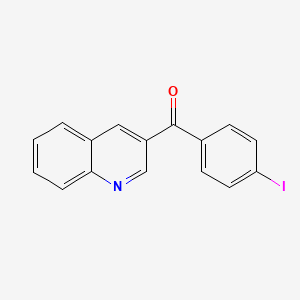

3-(4-Iodobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLSQANUBBVFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Iodobenzoyl Quinoline and Analogous Structures

Direct Construction Approaches of the 3-(4-Iodobenzoyl)quinoline Scaffold

Direct construction methods focus on assembling the core bicyclic quinoline (B57606) structure, often in a manner that either pre-installs or facilitates the later addition of the 3-(4-iodobenzoyl) moiety.

The formation of the quinoline ring is a foundational step in organic synthesis, with several named reactions offering pathways to this scaffold. These methods typically involve the condensation of anilines or aniline (B41778) derivatives with carbonyl compounds, followed by a cyclization and dehydration/oxidation sequence.

The Friedländer synthesis is a prominent method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). ingentaconnect.compharmaguideline.com The reaction is typically catalyzed by an acid or a base. For the synthesis of a 3-benzoylquinoline (B1267443) derivative, a 2-aminobenzaldehyde (B1207257) could be reacted with a β-keto ester or a similar precursor that establishes the benzoyl group at the 3-position. nih.gov

Other classical methods include:

Combes Synthesis: This reaction involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. pharmaguideline.comwikipedia.org

Skraup Synthesis: In this reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to produce quinoline. pharmaguideline.comiipseries.org

These protocols are versatile and can be adapted to produce a wide array of substituted quinolines by choosing appropriately functionalized precursors. researchgate.net

| Named Reaction | Key Precursors | General Product | Reference |

|---|---|---|---|

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted Quinoline | ingentaconnect.compharmaguideline.com |

| Combes Synthesis | Aniline + 1,3-Dicarbonyl compound | 2,4-Disubstituted Quinoline | pharmaguideline.comiipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted Quinoline | pharmaguideline.comwikipedia.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. nobelprize.org These reactions offer a powerful strategy for attaching the 4-iodobenzoyl group to a pre-formed quinoline ring or for coupling precursors during the synthesis. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Several cross-coupling strategies could be envisioned for synthesizing this compound:

Suzuki-Miyaura Coupling: A 3-haloquinoline (e.g., 3-bromoquinoline) could be coupled with (4-iodophenyl)boronic acid, followed by a subsequent carbonylation step to introduce the carbonyl group. Alternatively, a 3-(dihydroxyboryl)quinoline could be coupled with a 4-iodobenzoyl chloride. nobelprize.org Organoboron compounds are valued for their stability and low toxicity. nobelprize.org

Negishi Coupling: This reaction utilizes an organozinc reagent. A 3-haloquinoline could be coupled with a (4-iodobenzoyl)zinc halide. Negishi couplings are known for their high functional group tolerance and mild reaction conditions. nih.gov

Heck Reaction: While typically used for forming carbon-carbon bonds with alkenes, variations of the Heck reaction could potentially be adapted for acyl group introduction.

These methods are highly modular, allowing for the connection of complex molecular fragments with high efficiency and selectivity. icmpp.ro

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. acs.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. tandfonline.combenthamdirect.com

This technology is highly applicable to the synthesis of quinolines. For instance, Friedländer and Knoevenagel condensations for quinoline synthesis have been shown to be significantly more efficient under microwave conditions. benthamdirect.commdpi.com Microwave heating can also accelerate palladium-catalyzed cross-coupling reactions, providing a faster route to functionalized quinolines. eurekaselect.combenthamdirect.com The combination of multicomponent reactions with microwave assistance offers a rapid and cost-effective strategy for preparing diverse libraries of quinoline derivatives. acs.org The use of microwave irradiation is considered a green chemistry technique due to its efficiency and potential to reduce solvent usage. eurekaselect.combenthamdirect.com

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Quinoline Ring Formation | Hours to Days | Minutes | Reduced reaction time, improved yield | tandfonline.combenthamdirect.com |

| Palladium Cross-Coupling | Hours | Minutes | Increased reaction rate | eurekaselect.com |

Precursor Design and Functional Group Interconversion Strategies

The successful synthesis of this compound relies heavily on the rational design of starting materials and the strategic interconversion of functional groups.

As mentioned, the Friedländer annulation is a key strategy for quinoline synthesis that directly employs o-aminoaryl ketones or aldehydes as precursors. ingentaconnect.comnih.gov In a potential synthesis of the target molecule's core, an o-aminobenzophenone derivative could react with a molecule providing the remaining two carbons of the quinoline ring. acs.org For example, the condensation of 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group adjacent to a carbonyl, under acid or base catalysis, would lead to a substituted quinoline. acs.orgresearchgate.net This approach is highly effective for creating polysubstituted quinolines. iipseries.org The choice of the ketone partner is crucial as it dictates the substitution pattern at positions 2 and 3 of the resulting quinoline.

The introduction of the iodine atom onto the benzoyl ring is a critical functionalization step. This can be achieved through several methods, primarily electrophilic aromatic substitution or a metal-halogen exchange sequence.

Electrophilic Halogenation: Aromatic iodination is a type of electrophilic aromatic substitution. fiveable.me Unlike chlorination or bromination, elemental iodine (I₂) is generally unreactive toward aromatic rings. libretexts.orgjove.com Therefore, an oxidizing agent is required to convert iodine into a more powerful electrophilic species, often represented as I+. youtube.commasterorganicchemistry.com Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or copper salts. libretexts.orgjove.com This method would be applied to a 3-benzoylquinoline precursor to install the iodine at the para-position of the phenyl ring.

Metalation-Halogenation Sequences: For greater regiochemical control, a metalation-halogenation sequence can be employed. This involves the deprotonation of a specific carbon atom on the aromatic ring using a strong organometallic base, such as n-butyllithium (n-BuLi), to form an organolithium or organomagnesium intermediate. studylib.net This highly nucleophilic species is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to precisely install the iodine atom. This method avoids the potential formation of isomers that can occur with electrophilic substitution on activated or deactivated rings.

Radical Cyclization Pathways in Benzoylquinoline Synthesis

While the classic Friedländer annulation remains a primary method for constructing benzoylquinolines, research into alternative pathways has explored radical-mediated reactions for the synthesis of 3-substituted quinolines. One notable approach involves the use of N-Bromosuccinimide (NBS), a common reagent for initiating radical processes. acs.orgnih.govwikipedia.org

The general mechanism, particularly for forming 3-substituted quinolines, can be initiated by visible light, which promotes the formation of a bromine radical (Br•) from NBS. This radical can abstract a hydrogen atom from a suitable precursor, leading to the formation of an iminyl radical. This highly reactive intermediate then undergoes an intramolecular cyclization by attacking the ortho-position of an adjacent aryl ring. Subsequent aromatization yields the stable quinoline core. acs.org

A study by Wang et al. demonstrated this pathway for the synthesis of quinoline-3-carbonitriles from 2-(azidomethyl)-3-aryl-prop-2-enenitriles. The key steps involve:

Initiation : Visible light irradiation of NBS generates a bromine radical.

Iminyl Radical Formation : The bromine radical facilitates the creation of an iminyl radical from the azido-propene precursor, accompanied by the extrusion of nitrogen gas (N₂).

Intramolecular Cyclization : The iminyl radical attacks the aryl ring intramolecularly.

Aromatization : The resulting intermediate rearomatizes to form the final quinoline-3-carbonitrile product. acs.org

This radical cyclization pathway offers a modern alternative for forging the quinoline scaffold, although its direct application for the synthesis of a complex substrate like this compound is not yet extensively documented. The methodology underscores the potential of radical chemistry to create specific substitution patterns on the quinoline ring that may be challenging to achieve through traditional condensation reactions. Further investigation would be required to adapt this pathway for precursors bearing a benzoyl moiety.

Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govjddhs.comijpsjournal.com For a molecule like this compound, these principles are applied primarily through the development of solvent-free reaction conditions and the design of highly efficient and recyclable catalysts. These approaches address the shortcomings of many classical synthesis methods, which often rely on harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of quinolines, particularly through the Friedländer reaction, is the elimination of volatile organic solvents. researchgate.net Solvent-free, or "neat," conditions not only reduce environmental pollution and health hazards but can also lead to higher reaction rates and yields due to increased reactant concentration. researchgate.netrsc.org

Several catalytic systems have proven effective under these conditions:

Zeolites : Heterogeneous catalysts like Hβ zeolite have been successfully used for the one-step cyclization of 2-aminobenzophenones with ketones under solvent-free conditions. Zeolites offer the advantages of being reusable and easily separable from the reaction mixture. rsc.org

Ionic Liquids (ILs) : Ionic liquids can act as both the catalyst and the reaction medium. For instance, Brønsted acidic ILs have been shown to efficiently catalyze the Friedländer synthesis at elevated temperatures without any additional solvent. These ILs can often be recovered and reused with minimal loss of activity. nih.gov

Simple Salts : In some cases, simple and inexpensive salts like caesium iodide (CsI) have been found to effectively catalyze the synthesis of quinolines from 2-aminobenzophenones and carbonyl compounds under solvent-free thermal conditions. This method is noted for its simple work-up, short reaction times, and clean reaction profiles. researchgate.net

The table below summarizes various catalysts used in the solvent-free synthesis of quinoline derivatives.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Hβ Zeolite | 2-aminobenzophenones + Ketones | Solvent-free, Heat | High | rsc.org |

| [Hbim]BF₄ (Ionic Liquid) | 2-aminoaryl ketone + Carbonyl compound | Solvent-free, 100 °C | up to 93% | nih.gov |

| Caesium Iodide (CsI) | 2-aminobenzophenone + Ethyl acetoacetate | Solvent-free, 100 °C | 95% | researchgate.net |

Catalyst Development for Enhanced Efficiency (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is a cornerstone of green chemistry, and significant research has been directed toward developing more efficient catalysts for quinoline synthesis. These catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and with greater atom economy.

Transition Metal Catalysis

Transition metals are highly effective catalysts for a variety of organic transformations, including the synthesis of quinolines. Their ability to coordinate with substrates and facilitate bond formation has been harnessed to improve traditional methods and enable novel reaction pathways.

Rhodium (Rh) : Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes provides a versatile route to substituted quinolines. This method avoids the regioselectivity issues sometimes encountered in the classic Friedländer synthesis and tolerates a wide range of functional groups. acs.orgnih.gov

Ruthenium (Ru) : Ruthenium complexes have been used to catalyze the synthesis of 3-substituted quinolines through the aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils. This provides an alternative pathway to 3-arylformyl substituted quinolines. rsc.org

Iron (Fe) : As an earth-abundant and non-toxic metal, iron is an attractive catalyst for green synthesis. Iron(III) chloride (FeCl₃) has been shown to catalyze the cascade synthesis of 3-quinolinecarboxylic esters from 2-amino-aryl alcohols and β-ketoesters. scilit.com It also catalyzes three-component coupling reactions to produce substituted quinolines under mild conditions using oxygen as the oxidant. dntb.gov.ua

Organocatalysis

Organocatalysis involves the use of small, metal-free organic molecules to accelerate reactions, offering an environmentally benign alternative to metal-based catalysts.

Brønsted and Lewis Acids : Simple acids are often used to catalyze the condensation and cyclization steps in the Friedländer synthesis. Catalysts such as p-toluenesulfonic acid have been used to synthesize 4-alkylquinolines from 2-alkynylanilines and carbonyl compounds. mdpi.com Solid acid catalysts like Chitosan-SO₃H have also been developed as efficient and recyclable options. mdpi.com

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful organocatalysts for various reactions. In the context of quinoline synthesis, they have been explored for modified Friedländer approaches, facilitating oxidative annulation reactions between 2-aminobenzyl alcohols and other substrates. researchgate.net

The following table provides examples of modern catalytic systems used in quinoline synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Advantage | Reference |

| Transition Metal | [Rh(nbd)₂]BF₄ | Alkyne Hydroacylation | Broad functional group tolerance | acs.org |

| Transition Metal | FeCl₃ | Three-component coupling | Inexpensive, non-toxic, uses O₂ as oxidant | dntb.gov.ua |

| Organocatalyst | p-toluenesulfonic acid | Friedländer-type reaction | Metal-free, synthesizes 4-alkylquinolines | mdpi.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Modified Friedländer annulation | Metal-free, mild conditions | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 3 4 Iodobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR spectra allows for the precise assignment of each proton and carbon atom in the structure of 3-(4-Iodobenzoyl)quinoline.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the quinoline (B57606) ring and the 4-iodophenyl ring. The quinoline protons typically appear in the aromatic region (δ 7.5-9.5 ppm). The protons H-2 and H-4 are the most deshielded due to the inductive effect of the nitrogen atom and their proximity to the electron-withdrawing benzoyl substituent. The four protons of the 4-iodophenyl group are anticipated to form a characteristic AA'BB' system, appearing as two distinct doublets.

Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of quinoline and substituted benzophenone (B1666685) derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Quinoline) | ~9.4 | d | ~2.0 |

| H-4 (Quinoline) | ~8.8 | d | ~2.0 |

| H-5 (Quinoline) | ~8.2 | d | ~8.5 |

| H-8 (Quinoline) | ~8.0 | d | ~8.5 |

| H-6 (Quinoline) | ~7.9 | ddd | ~8.5, 7.0, 1.5 |

| H-7 (Quinoline) | ~7.7 | ddd | ~8.5, 7.0, 1.5 |

| H-2'/H-6' (Iodobenzoyl) | ~7.9 | d | ~8.5 |

| H-3'/H-5' (Iodobenzoyl) | ~7.6 | d | ~8.5 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of this compound would feature a signal for the carbonyl carbon (C=O) around δ 195 ppm. The carbon atoms of the quinoline ring and the iodophenyl ring will resonate in the aromatic region (δ 120-155 ppm). The carbon atom bearing the iodine (C-4') is expected to appear at a higher field (around δ 100-105 ppm) due to the heavy-atom effect of iodine.

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of quinoline and substituted benzophenone derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~195 |

| C-2 (Quinoline) | ~154 |

| C-4 (Quinoline) | ~151 |

| C-8a (Quinoline) | ~148 |

| C-1' (Iodobenzoyl) | ~138 |

| C-3'/C-5' (Iodobenzoyl) | ~138 |

| C-7 (Quinoline) | ~134 |

| C-3 (Quinoline) | ~133 |

| C-2'/C-6' (Iodobenzoyl) | ~132 |

| C-5 (Quinoline) | ~130 |

| C-6 (Quinoline) | ~129 |

| C-4a (Quinoline) | ~128 |

| C-8 (Quinoline) | ~128 |

| C-4' (Iodobenzoyl) | ~101 |

To unambiguously assign the predicted ¹H and ¹³C signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between adjacent protons on the quinoline ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8) and confirm the AA'BB' system of the iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H-5 to C-5).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₀INO), the calculated molecular weight is 359.17 g/mol .

In an MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 359. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. For C₁₆H₁₀INO, the expected exact mass is 358.9858.

The fragmentation pattern in the mass spectrum can also provide structural information. Key predicted fragments for this compound include:

m/z 232: [M - I]⁺, corresponding to the loss of an iodine radical.

m/z 204: [C₇H₄IO]⁺, the 4-iodobenzoyl cation.

m/z 155: [C₁₀H₆NCO]⁺, the quinoline-3-carbonyl cation.

m/z 127: [C₉H₇N]⁺, the quinoline cation, and [I]⁺, the iodine cation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the carbonyl group.

Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Phenyl) |

| ~1670 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Rings |

| ~500 | C-I Stretch | Aryl Iodide |

The most characteristic band would be the strong absorption for the carbonyl (C=O) group, expected around 1670 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and several C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-I stretching vibration is expected to appear at a much lower frequency, typically around 500 cm⁻¹.

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

While NMR, MS, and IR provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. mdpi.com Although no published crystal structure for this compound was found in the searched literature, such an analysis would yield precise data on bond lengths, bond angles, and dihedral angles.

This technique would confirm the planarity of the quinoline and phenyl rings and determine the dihedral angle between them, which describes the twist of the molecule around the C3-C(O) and C(O)-C1' bonds. Furthermore, X-ray analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that might be present. For related quinoline derivatives, such analyses have been crucial in understanding their supramolecular chemistry. eurjchem.comresearchgate.net

Advanced Spectroelectrochemical Methods for Redox Characterization

The application of advanced spectroelectrochemical methods to elucidate the redox characteristics of this compound has not been extensively reported in publicly available scientific literature. Spectroelectrochemistry combines electrochemical techniques, such as cyclic voltammetry, with simultaneous spectroscopic measurements (e.g., UV-Vis, EPR) to provide detailed insights into the electronic and structural changes that a molecule undergoes during electron transfer processes. This powerful analytical approach allows for the in-situ characterization of electrochemically generated species, such as radical anions or cations.

A typical spectroelectrochemical experiment for this compound would involve dissolving the compound in a suitable organic solvent with a supporting electrolyte and placing it in a specially designed cell that allows for both electrochemical control and spectroscopic monitoring. By applying a potential and sweeping it, the reduction and oxidation processes could be observed. The corresponding changes in the UV-Vis absorption spectrum would provide information about the electronic transitions of the neutral molecule and its electrochemically generated radical ions.

Although no specific data tables for this compound can be presented, the following table illustrates the type of data that would be generated from such an investigation, based on studies of related quinoline derivatives.

Table 1: Hypothetical Spectroelectrochemical Data for this compound

| Species | Potential (V vs. Ag/AgCl) | Wavelength (λmax, nm) |

|---|---|---|

| Neutral | 0.0 | 250, 290 |

| Radical Anion | -1.2 | 350, 480 |

Note: The data in this table is hypothetical and serves only to illustrate the expected output of a spectroelectrochemical experiment. Actual experimental values may differ.

Further research employing advanced spectroelectrochemical techniques would be invaluable in fully characterizing the redox properties of this compound, providing crucial information for its potential applications in areas such as organic electronics and catalysis.

Theoretical and Computational Investigations of 3 4 Iodobenzoyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular behavior based on the principles of quantum mechanics. For complex organic molecules like 3-(4-iodobenzoyl)quinoline, these methods are invaluable for elucidating properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure. nih.govresearchgate.net These calculations optimize the molecular geometry by finding the minimum energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also a key output of DFT calculations. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netrsc.org For quinoline (B57606) derivatives, the charge density of these orbitals is often distributed across the quinoline ring and adjacent functional groups. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Parameters for Quinoline Derivatives Note: This table presents typical parameters observed in DFT studies of substituted quinolines and serves as an illustrative example of the data obtained from such calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Molecular polarity |

While DFT is widely used, other methods also play a role in computational chemistry. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. nih.gov These methods can provide highly accurate results for conformational analysis, identifying various stable conformers and the energy barriers between them. nih.gov For a molecule like this compound with a flexible benzoyl group, ab initio calculations can map the potential energy surface related to the rotation around the single bond connecting the quinoline and carbonyl groups. scispace.comscielo.br

Semiempirical methods (like AM1 or PM3), which use parameters derived from experimental data, offer a faster but less accurate alternative. nih.gov They are particularly useful for preliminary conformational searches on large molecules before applying more rigorous ab initio or DFT methods to refine the results of the most stable conformers.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. researchgate.net Theoretical calculations can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation.

IR Spectra: DFT calculations can compute the vibrational frequencies and intensities of a molecule. The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model, and the resulting simulated spectrum can be compared directly with experimental IR data to confirm the structure and identify characteristic functional group vibrations. nih.govscielo.br

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), often show a strong correlation with experimental values, aiding in the assignment of complex spectra and confirming the proposed molecular structure. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in exploring the mechanisms of chemical reactions. For the synthesis of quinoline derivatives, computational studies can elucidate the reaction pathways, identify intermediates, and determine the structures and energies of transition states. orientjchem.orgnih.gov By mapping the potential energy surface, chemists can understand the feasibility of a proposed reaction mechanism and predict the reaction kinetics. For instance, in reactions forming the quinoline ring, such as the Friedländer or Skraup syntheses, calculations can model the key bond-forming steps and cyclization events. rsc.orgnih.gov This knowledge is crucial for optimizing reaction conditions to improve yields and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase (like a solvent). nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions. physchemres.org

For this compound, an MD simulation could reveal how the molecule behaves in a solution, showing the range of conformations it adopts due to thermal motion and its interactions with solvent molecules. This is particularly relevant for understanding how the molecule might bind to a biological target or self-assemble in the solid state. The simulation tracks the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic nature and stability. physchemres.org

Chemical Reactivity and Derivatization Pathways of 3 4 Iodobenzoyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Iodophenyl Rings

Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally disfavored due to the electron-deficient nature of the pyridine (B92270) portion of the heterocycle. researchgate.netwikipedia.org When such reactions do occur, they preferentially take place on the more electron-rich benzene (B151609) ring (carbocycle), typically at positions C-5 and C-8. researchgate.net The presence of the 3-(4-iodobenzoyl) substituent, which is strongly deactivating due to the electron-withdrawing effect of the carbonyl group, further deactivates the entire quinoline system towards electrophilic attack. Consequently, forcing conditions would be required for electrophilic substitution on the quinoline core, with substitution, if any, expected at the C-5 and C-8 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(4-Iodobenzoyl)quinoline

| Ring System | Major Substitution Positions | Rationale |

| Quinoline Ring | C-5, C-8 | The benzene ring is more electron-rich than the pyridine ring. The 3-benzoyl substituent is deactivating. |

| Iodophenyl Ring | C-3', C-5' (ortho to iodine) | Iodine is an ortho-, para-director; the benzoyl group is a meta-director and deactivating. |

Nucleophilic Substitution Reactions on the Quinoline Moiety, particularly at C-2 and C-4 Positions

The quinoline ring, particularly the pyridine part, is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. The nitrogen atom in the quinoline ring withdraws electron density, making the C-2 and C-4 positions electrophilic and thus prone to attack by nucleophiles. This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

The 3-(4-iodobenzoyl) group, being electron-withdrawing, enhances the electrophilicity of the quinoline ring, thereby facilitating nucleophilic attack at the C-2 and C-4 positions. Reactions with strong nucleophiles, such as organolithium reagents or alkoxides, are expected to proceed at these positions, leading to the introduction of new substituents. It is important to note that these reactions typically require the absence of a leaving group at the C-2 or C-4 position and proceed via an addition-elimination mechanism involving a hydride shift or oxidation of an intermediate dihydroquinoline.

Organometallic Reactivity of the Aryl Iodide Moiety (e.g., Suzuki, Sonogashira, Heck Couplings)

The carbon-iodine bond in the 4-iodobenzoyl moiety is a highly versatile functional group for derivatization through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in these transformations allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgyonedalabs.com This methodology is widely used to synthesize biaryl compounds. For this compound, a Suzuki coupling would yield derivatives with a new aryl or vinyl substituent at the 4'-position of the phenyl ring. researchgate.netcommonorganicchemistry.com

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. researchgate.netresearchgate.netnih.gov Applying this to this compound would introduce an alkynyl group at the 4'-position.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction would allow for the introduction of a variety of vinyl groups at the 4'-position of the benzoyl moiety.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Arylbenzoyl)quinoline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(4-Alkynylbenzoyl)quinoline |

| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 3-(4-Vinylbenzoyl)quinoline |

Dearomatization Reactions of the Quinoline Core

Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which is a significant strategy in medicinal chemistry for accessing novel chemical space. acs.orgacs.org The dearomatization of quinolines is challenging due to the inherent stability of the aromatic system and typically requires activation of the quinoline ring. nih.govrsc.org

One common approach involves the reduction of the quinoline to a dihydro- or tetrahydroquinoline. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165), often after N-acylation or N-alkylation to activate the ring system. Another strategy is the use of organometallic reagents that can add to the quinoline ring in a nucleophilic manner, leading to partially saturated derivatives. These dearomatization reactions provide access to a variety of saturated heterocyclic scaffolds derived from the this compound core.

Cycloaddition Reactions Involving the Quinoline System

The quinoline ring itself is generally unreactive in cycloaddition reactions due to its aromatic stability. However, upon N-alkylation or N-acylation, the resulting quinolinium salt can be treated with a base to generate a quinolinium ylide in situ. These ylides are reactive 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford fused polycyclic systems. acs.orgnih.gov

For this compound, quaternization of the quinoline nitrogen followed by treatment with a base would generate the corresponding quinolinium ylide. Subsequent reaction with a dipolarophile would lead to the formation of a new five-membered ring fused to the quinoline core. This provides a powerful method for the construction of complex heterocyclic frameworks.

Functionalization at the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety in this compound is a key site for a variety of chemical transformations. These reactions allow for the modification of the linker between the quinoline and iodophenyl rings, leading to a diverse range of derivatives.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized, for example, through esterification or etherification.

Oxidative Cleavage (Baeyer-Villiger Oxidation): Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to a Baeyer-Villiger rearrangement, inserting an oxygen atom between the carbonyl carbon and either the quinoline or the iodophenyl ring to form an ester.

Reactions with Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing access to olefin derivatives.

Formation of Imines and Related Derivatives: Condensation with primary amines will form the corresponding imines (Schiff bases). Similarly, reaction with hydroxylamine (B1172632) will yield an oxime, and reaction with hydrazines will produce hydrazones. These derivatives can serve as intermediates for further transformations.

Table 3: Potential Functionalizations of the Benzoyl Carbonyl Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂ | Imine |

| Oxime Formation | NH₂OH | Oxime |

| Hydrazone Formation | NH₂NHR | Hydrazone |

Advanced Applications of 3 4 Iodobenzoyl Quinoline in Chemical Science and Engineering Non Biological

Catalytic Applications and Ligand Design in Organic Transformations

Currently, there is a notable lack of specific research literature detailing the direct application of 3-(4-Iodobenzoyl)quinoline as either a catalyst or a ligand in organic transformations. However, the synthesis of the broader class of 3-aroylquinolines has been achieved through methods such as copper-catalyzed one-pot domino reactions. researchgate.net This synthetic accessibility suggests that this compound could be evaluated for such roles.

The quinoline (B57606) nucleus itself is a well-established scaffold in ligand design. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal centers in catalysts. The design of ligands often involves modifying the core structure with various functional groups to tune the electronic and steric properties of the resulting metal complex. The presence of the 4-iodobenzoyl group in this compound introduces specific electronic features and a potential secondary binding site through the carbonyl oxygen. Furthermore, the iodine atom could participate in halogen bonding interactions, a feature of increasing interest in catalyst design.

While no specific catalytic systems employing this compound have been reported, its structural similarity to other bidentate N,O-ligands suggests potential applications in cross-coupling reactions or asymmetric catalysis, contingent on future research.

Advanced Materials Science Applications

The unique photophysical and electronic properties of the quinoline ring system have made its derivatives attractive candidates for advanced materials.

Precursors for Luminescent and Optoelectronic Materials

Quinoline and its derivatives are known to exhibit fluorescence, with some demonstrating high quantum yields. nih.gov These properties are foundational for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission characteristics can be tuned by the introduction of various substituents onto the quinoline core.

Specific studies on the luminescent and optoelectronic properties of this compound are not yet available in the public domain. However, theoretical studies on related disubstituted quinoline compounds have been conducted to evaluate their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. mdpi.com For instance, density functional theory (DFT) has been used to calculate properties like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are predictive of a material's electronic and optical behavior. mdpi.com The presence of a heavy atom like iodine in this compound could potentially lead to interesting photophysical phenomena, such as phosphorescence, which is valuable for certain types of OLEDs.

Table 1: Theoretical Optical Properties of a Related Quinoline Derivative

| Property | Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 364.970 nm |

| HOMO Energy | -5.593 eV |

| LUMO Energy | -1.968 eV |

| Energy Gap (ELUMO–EHOMO) | 3.625 eV |

(Data adapted from theoretical calculations on a related carbazole-substituted quinoline) mdpi.com

Components in Functional Organic Materials

Quinoline derivatives can be incorporated as monomers into polymers to create functional organic materials with tailored properties. nih.govresearchgate.net The rigid and planar structure of the quinoline unit can impart thermal stability and specific electronic properties to the polymer backbone. For example, novel acrylate (B77674) monomers based on quinoline have been synthesized and polymerized to create materials with potential applications in drug delivery and antimicrobial coatings. nih.gov

While there is no specific research on the use of this compound as a monomer, its structure contains functional handles that could potentially be used for polymerization. The development of new polymers incorporating this moiety could lead to materials with unique optical, electronic, or thermal properties.

Surface Chemistry and Academic Corrosion Inhibition Studies

Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netbiointerfaceresearch.com Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the aromatic system, which can interact with the vacant d-orbitals of the metal. researchgate.net

There are no specific studies on the corrosion inhibition properties of this compound. However, based on the general principles of corrosion inhibition by organic molecules, a hypothetical mechanism can be proposed. The nitrogen atom of the quinoline ring and the oxygen atom of the benzoyl group could act as active centers for adsorption onto a metal surface. The bulky nature of the molecule would contribute to a high degree of surface coverage.

Table 2: Corrosion Inhibition Efficiency of a Quinoline Derivative on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 85.2 |

| 200 | 88.9 |

| 300 | 91.3 |

| 400 | 92.8 |

| 500 | 93.4 |

(Data for N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide) biointerfaceresearch.com

The data in the table above, for a different quinoline derivative, illustrates the typical concentration-dependent increase in inhibition efficiency. It is plausible that this compound could exhibit similar behavior, though experimental verification is required.

Reagents in Analytical Chemistry Methodologies

The application of this compound as a reagent in analytical chemistry has not been reported in the scientific literature. In general, some quinoline derivatives have been explored as fluorescent sensors for the detection of metal ions. nih.gov The mechanism of sensing often relies on the coordination of the metal ion with the quinoline derivative, leading to a change in its fluorescence properties. Given the structure of this compound, with potential coordination sites at the quinoline nitrogen and the carbonyl oxygen, it could theoretically be investigated for similar applications. However, without experimental data, this remains speculative.

Future Research Directions and Unexplored Potential of 3 4 Iodobenzoyl Quinoline

Development of Novel Synthetic Routes with Improved Atom Economy

While classical methods for quinoline (B57606) synthesis, such as the Friedländer or Doebner reactions, are well-established, future research should focus on developing more sustainable and efficient pathways to 3-(4-Iodobenzoyl)quinoline and its derivatives. purdue.edu A primary goal is the improvement of atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product.

Multicomponent reactions (MCRs) stand out as a particularly promising strategy. rsc.org MCRs, which combine three or more reactants in a single step, are inherently atom-economical and allow for the rapid construction of complex molecules. rsc.org Designing an MCR that converges upon the this compound core would represent a significant advance. Furthermore, the development of metal-free synthetic protocols could offer environmental and economic benefits by avoiding costly and potentially toxic transition metal catalysts. nih.gov Research into C-H bond functionalization strategies, which directly modify the quinoline core, could also provide more direct and efficient routes to the target compound and its analogues. rsc.orgmdpi.com

| Synthetic Strategy | Potential Advantage | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, diversity generation. rsc.org | Design of a one-pot reaction combining aniline (B41778), an iodo-phenyl precursor, and a three-carbon building block. |

| Catalytic C-H Functionalization | Direct modification of a pre-formed quinoline ring, reducing step count. rsc.orgmdpi.comrsc.org | Regioselective acylation at the C3 position of quinoline with a 4-iodobenzoyl source using earth-abundant metal catalysts. |

| Metal-Free Tandem Reactions | Avoids transition metal contamination, environmentally benign. nih.gov | Development of an iodine-catalyzed cyclization/acylation cascade from simple starting materials. |

| Photolytic Synthesis | Utilizes light energy, enabling mild reaction conditions. nih.gov | Exploration of photocatalytic methods for coupling quinoline precursors with iodobenzoyl radicals. |

Exploration of Advanced Catalytic Functions

The molecular architecture of this compound suggests significant, yet unexplored, potential as a catalyst or ligand in organic synthesis. The quinoline nitrogen atom, being a weak tertiary base, can coordinate to metal centers, while the carbonyl oxygen offers an additional binding site. purdue.edumdpi.com This arrangement could allow the molecule to function as a bidentate ligand for transition metals, potentially enabling novel catalytic transformations.

Perhaps more compelling is the potential for organocatalysis driven by the iodine atom. The iodine atom can engage in halogen bonding (XB), a highly directional, non-covalent interaction where the electropositive region (σ-hole) on the iodine attracts a Lewis base. mdpi.comresearchgate.net This interaction allows iodo-aromatic compounds to function as "halogen-bonding organocatalysts," activating substrates in a manner analogous to Lewis acids. researchgate.netresearchgate.net Future work could explore the use of this compound as an XB catalyst for a variety of reactions, such as Diels-Alder cycloadditions, Michael additions, or halide abstraction processes. researchgate.net The interplay between the quinoline nitrogen and the iodine atom could lead to unique cooperative or modulatory effects on its catalytic activity.

Integration into Complex Supramolecular Assemblies

Supramolecular chemistry, which focuses on chemistry beyond the molecule, offers a vast playground for this compound. fortunejournals.com The molecule is equipped with multiple functionalities capable of directing self-assembly into ordered, higher-order structures. The primary non-covalent interactions that can be exploited include:

Halogen Bonding (XB): The iodine atom is a potent halogen bond donor. mdpi.com This strong and directional interaction can be used to assemble molecules into predictable 1D chains, 2D networks, or 3D frameworks by pairing it with suitable halogen bond acceptors (e.g., pyridines, anions). nih.govnih.gov The crystal structure of related iodo-quinoline salts has already demonstrated the structure-directing power of iodine-based halogen bonds. researchgate.netnih.gov

π-π Stacking: The extended aromatic systems of the quinoline and phenyl rings are prone to π-π stacking. libretexts.org These interactions, though weaker than halogen bonds, are crucial for stabilizing supramolecular architectures and can influence the electronic properties of the resulting assembly. nih.govjinjingchemical.com

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the quinoline nitrogen and the carbonyl oxygen are effective hydrogen bond acceptors. Co-crystallization with hydrogen bond donors could lead to the formation of complex, multi-component assemblies.

By leveraging these interactions, this compound could serve as a programmable tecton (building block) for the rational design of functional supramolecular materials, such as porous organic frameworks, liquid crystals, or gels. nih.gov

Detailed Investigation of Stereochemical Aspects in Derivatives

While this compound itself is achiral, its scaffold is ripe for the introduction of chirality, leading to derivatives with potentially unique biological or material properties. A key area for future research is the exploration of atropisomerism. wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org

The C3–carbonyl bond in this compound is a potential stereogenic axis. If bulky substituents are introduced at the positions flanking this bond (i.e., the C2 and C4 positions of the quinoline ring and/or the ortho positions of the iodophenyl ring), the barrier to rotation could become high enough to allow for the isolation of stable, non-interconverting atropisomers. semanticscholar.orgnih.gov The development of atroposelective synthetic methods to access single enantiomers of such derivatives would be a significant challenge and a valuable goal, as different atropisomers can exhibit markedly different pharmacological activities. researchgate.netnih.gov

Beyond atropisomerism, chirality could be introduced by:

Stereoselective reduction of the ketone to a chiral alcohol.

Asymmetric functionalization of the quinoline or phenyl rings.

Attachment of a chiral auxiliary to the scaffold, which can be used to direct subsequent stereoselective reactions or for enantiomeric separation. researchgate.net

A thorough investigation into the stereochemical stability and chiroptical properties of these derivatives would be essential for their application in areas like asymmetric catalysis or medicinal chemistry.

| Stereochemical Focus | Proposed Research Direction | Potential Application |

| Atropisomerism | Synthesis of derivatives with bulky groups adjacent to the C3-carbonyl bond to induce high rotational barriers. wikipedia.orgnih.gov | Development of single-atropisomer drugs with improved target selectivity; chiral ligands for asymmetric catalysis. researchgate.net |

| Center Chirality | Development of catalytic, asymmetric methods for the reduction of the ketone to a chiral secondary alcohol. | Access to enantiopure building blocks for pharmaceuticals and functional materials. |

| Derivatization | Use of chiral derivatizing agents to resolve racemic mixtures of derivatives via chromatography. researchgate.net | Analytical methods for enantiomeric purity determination; preparation of diastereomerically pure compounds for biological screening. |

Application in New Material Development Platforms

The unique electronic and structural properties of this compound make it an attractive building block for advanced functional materials. The π-conjugated backbone is a common feature in organic semiconductors, suggesting potential applications in organic electronics. nih.gov Quinoline derivatives are already recognized for their utility in materials science, and the specific features of this compound could be harnessed for several platforms. rsc.org

The most significant feature for material synthesis is the iodine substituent. The carbon-iodine bond is relatively reactive and serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This reactivity allows this compound to be used as a monomer for the synthesis of novel polymers. For example, polymerization via Sonogashira coupling could yield conjugated polymers with interesting photophysical and electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Future research could focus on synthesizing and characterizing:

Conjugated Polymers: Using the iodo- group as a point of polymerization to create materials for organic electronics.

Luminescent Materials: Functionalizing the scaffold to tune its fluorescence properties for applications in chemical sensing or bioimaging.

Supramolecular Polymers: Employing the non-covalent interactions described in section 7.3 to create self-healing materials or stimuli-responsive gels. fortunejournals.com

The combination of a rigid, conjugated core with a highly versatile synthetic handle in the form of the iodine atom positions this compound as a promising platform for the next generation of functional organic materials.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the iodobenzoyl group’s aromatic protons appear as distinct doublets in the 7.5–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] peak for CHINO: 400.99 g/mol) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation of crystal structures, ensuring accurate bond-length and angle measurements .

How can researchers design experiments to evaluate its kinase inhibition activity?

Q. Advanced

- In vitro kinase assays : Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR or VEGFR2). Measure IC values via fluorescence polarization .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the iodobenzoyl group and kinase active sites, guided by crystallographic data from related quinoline derivatives .

- Validation : Cross-reference with Western blotting to assess downstream signaling pathway inhibition (e.g., MAPK/ERK) .

How to resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from variability in:

- Substituent effects : Compare analogs (e.g., chloro vs. methoxy substitutions) to isolate electronic/steric influences on activity .

- Assay conditions : Standardize protocols (e.g., cell line selection, serum concentration) to minimize variability. For instance, cytotoxicity in MCF-7 vs. HEK293 cells may differ due to metabolic profiles .

- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in dose-response curves) .

What computational approaches predict its interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate binding stability in lipid bilayers or protein pockets. Focus on the iodine atom’s hydrophobic interactions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron density shifts during bond formation with catalytic residues (e.g., tyrosine kinases) .

- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging logP (estimated ~3.5) and topological polar surface area (TPSA ~45 Ų) .

How do structural modifications influence its pharmacological profile?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO, -Cl): Enhance kinase binding but may reduce solubility. For example, 4-iodo substitution increases lipophilicity, improving blood-brain barrier penetration .

- Methoxy groups : Improve aqueous solubility (e.g., logP reduction from 3.8 to 3.2) but may sterically hinder target engagement .

- Comparative SAR studies : Synthesize analogs (e.g., 3-(4-bromobenzoyl)quinoline) and evaluate via dose-response curves to quantify substituent effects .

What strategies mitigate synthetic challenges like low yields or byproducts?

Q. Advanced

- Catalyst optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling to attach the iodobenzoyl group, minimizing homocoupling byproducts .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield (e.g., from 45% to 72%) while maintaining purity .

- Byproduct analysis : Employ LC-MS to identify impurities (e.g., dehalogenated products) and adjust stoichiometry or temperature accordingly .

How to validate its mechanism of action in complex biological systems?

Q. Advanced

- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (K) to purified kinases, ensuring enthalpy-driven interactions .

- Transcriptomic profiling : RNA-seq analysis identifies downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.